molecular formula C12H21NO5 B1526256 (2S,5S)-1-tert-Butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate CAS No. 915976-32-8

(2S,5S)-1-tert-Butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate

Cat. No. B1526256
M. Wt: 259.3 g/mol
InChI Key: SCKQPFVBRJQINF-IUCAKERBSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C12H21NO5 . It has a molecular weight of 259.30 . The exact structure would require more specific information such as NMR or X-ray crystallography data.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 259.30 . It is stored sealed in dry conditions at 2-8°C . Unfortunately, the boiling point is not specified . The compound has a density of 1.2±0.1 g/cm3 and a flash point of 166.8±27.9 °C .

Scientific Research Applications

Synthesis of Pipecolic Acid Derivatives

A study demonstrated the use of a related compound in the stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives. The vinylfluoro group in the compound acted as an acetonyl cation equivalent under acidic conditions, leading to the formation of pipecolic acid derivative, which was further used to synthesize various hydroxypiperidine carboxylic acids (Purkayastha et al., 2010).

Development of Hydroxylysine and Amino Acid Synthesis

Another research focused on the diastereoselective hydroxylation of 6-substituted piperidin-2-ones, leading to an efficient synthesis route for (2S,5R)-5-hydroxylysine and related α-amino acids. The study highlighted the use of (2S,5R)-5-hydroxy-6-oxo-1,2-piperidinedicarboxylates as precursors in synthesizing amino acids unique to collagen and collagen-like proteins (Marin et al., 2002).

Exploration of Antibacterial Agents

Research into 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids showcased the antibacterial potential of derivatives involving modifications at the tert-butyl position. The study evaluated the in vitro and in vivo antibacterial activities, identifying promising candidates for therapeutic agents (Bouzard et al., 1992).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The signal word for this compound is "Warning" .

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKQPFVBRJQINF-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](CC[C@H]1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717897
Record name 1-tert-Butyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5S)-1-tert-Butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate

CAS RN

915976-32-8
Record name 1-(1,1-Dimethylethyl) 2-methyl (2S,5S)-5-hydroxy-1,2-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915976-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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